N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with fluorine, methyl, and thiomorpholine groups. These substitutions can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: May be explored for its pharmacological properties and potential therapeutic uses.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The fluorine and thiomorpholine groups may enhance its binding affinity to certain proteins or enzymes, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(3-fluoro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
- N-[(3-fluoro-4-methylphenyl)methyl]-1-(prop-2-en-1-yl)-3-(thiomorpholine-4-carbonyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine
Uniqueness
N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific substitution pattern and the presence of the naphthyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c1-13-3-5-15(11-18(13)22)25-19-16-6-4-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOZTCUKYZJADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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